2-Desethoxy-2-methyl N-Trityl Candesartan Cilexetil
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Overview
Description
2-Desethoxy-2-methyl N-Trityl Candesartan Cilexetil: is a derivative of Candesartan Cilexetil, a well-known angiotensin II receptor antagonist used in the treatment of hypertension. This compound is primarily used for research purposes, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Desethoxy-2-methyl N-Trityl Candesartan Cilexetil involves multiple steps, starting from the base compound Candesartan CilexetilSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to those used for other pharmaceutical intermediates. These methods often involve large-scale chemical reactors, precise control of reaction conditions, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Desethoxy-2-methyl N-Trityl Candesartan Cilexetil undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, polar aprotic solvents
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Desethoxy-2-methyl N-Trityl Candesartan Cilexetil has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Employed in studies related to protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects and as a reference standard in analytical methods.
Industry: Utilized in the development of new pharmaceuticals and quality control processes
Mechanism of Action
The mechanism of action of 2-Desethoxy-2-methyl N-Trityl Candesartan Cilexetil is similar to that of Candesartan Cilexetil. It acts as an angiotensin II receptor antagonist, blocking the binding of angiotensin II to its receptor. This inhibition prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure. The molecular targets involved include the angiotensin II type 1 (AT1) receptor and associated signaling pathways .
Comparison with Similar Compounds
Candesartan Cilexetil: The parent compound, used as an antihypertensive agent.
N1-Trityl Candesartan: Another derivative with similar structural modifications.
N2-Ethyl Candesartan: A derivative with an ethyl group instead of a methyl group.
Uniqueness: 2-Desethoxy-2-methyl N-Trityl Candesartan Cilexetil is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can affect its binding affinity, metabolic stability, and overall efficacy compared to other similar compounds .
Properties
CAS No. |
1797881-59-4 |
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Molecular Formula |
C₅₁H₄₆N₆O₅ |
Molecular Weight |
822.95 |
Synonyms |
2-Methyl-1-[[2’-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1’-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic Acid 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl Ester; |
Origin of Product |
United States |
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